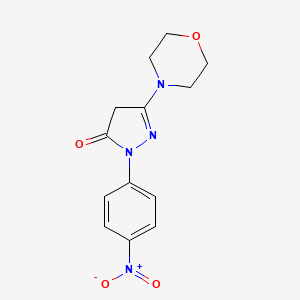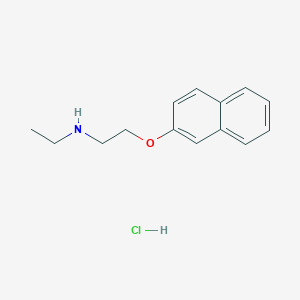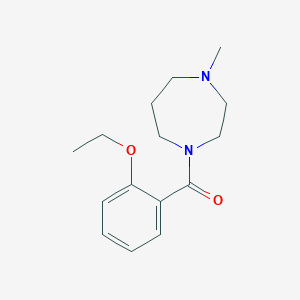
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
説明
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MNPD, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPD belongs to the class of pyrazolone derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins. This compound also inhibits the production of nitric oxide (NO), which is involved in the regulation of vascular tone, platelet aggregation, and inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
実験室実験の利点と制限
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has also been found to exhibit good solubility in aqueous and organic solvents, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity profile are not fully understood. Further studies are required to determine the optimal dosage and administration route for this compound.
将来の方向性
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has great potential for therapeutic applications, and several future directions can be explored. This compound can be further optimized to improve its pharmacokinetic properties, such as bioavailability and half-life. This compound can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further studies are required to determine the optimal dosage and administration route for this compound in humans. This compound can also be used as a tool compound to study the role of COX-2 and NO in various biological processes.
合成法
The synthesis of 5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one can be achieved through a multicomponent reaction involving the condensation of 4-nitrophenyl hydrazine, ethyl acetoacetate, and morpholine in the presence of a catalytic amount of acetic acid and ethanol. The reaction proceeds under mild conditions and yields this compound as a yellow solid with a purity of over 95%.
科学的研究の応用
5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to exhibit a potent inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a crucial role in inflammation and pain.
特性
IUPAC Name |
5-morpholin-4-yl-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-13-9-12(15-5-7-21-8-6-15)14-16(13)10-1-3-11(4-2-10)17(19)20/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQHBJIOMUCHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341601 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-morpholinyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
30707-79-0 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-morpholinyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5416738.png)
![4-(3-methylpiperidin-1-yl)-7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5416742.png)
![1'-[6-(methoxymethyl)pyrimidin-4-yl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5416748.png)

![2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5416753.png)


![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)